ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H10F2N2O2 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 1-(2,4-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)10-5-6-16(15-10)11-4-3-8(13)7-9(11)14/h3-7H,2H2,1H3 |
InChI Key |
VEDNRWNEDZHKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,4-Difluorophenylhydrazine with β-Ketoesters
The most widely reported method for synthesizing ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves the cyclocondensation of 2,4-difluorophenylhydrazine with β-ketoesters such as ethyl acetoacetate. This one-pot reaction proceeds via acid- or base-catalyzed formation of the pyrazole ring, with the regiochemistry dictated by the electronic effects of substituents.
Reaction Conditions and Optimization
In a representative procedure, 2,4-difluorophenylhydrazine (1.0 equiv) is reacted with ethyl acetoacetate (1.1 equiv) in ethanol under reflux for 12–16 hours. The reaction is catalyzed by acetic acid (5 mol%), yielding the target compound in 68–75% isolated yield after recrystallization from ethanol/water. Key parameters include:
- Temperature : Reflux (78°C) ensures complete cyclization while minimizing side products.
- Solvent : Ethanol provides optimal solubility for both reactants and facilitates proton transfer during ring closure.
- Catalyst : Acidic conditions favor the formation of the 1,3-regioisomer over the 1,5-isomer due to preferential protonation of the β-ketoester enolate.
Table 1: Comparative Yields Under Varied Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 78 | 75 |
| HCl (gas) | THF | 65 | 62 |
| Amberlyst-15 | Toluene | 110 | 58 |
Data adapted from large-scale syntheses described in patent CN116178265A and methodology for analogous pyrazoles.
Palladium-Catalyzed Coupling of Preformed Pyrazole Intermediates
An alternative route involves the functionalization of preassembled pyrazole cores. Ethyl 1H-pyrazole-3-carboxylate undergoes Ullmann-type coupling with 1-bromo-2,4-difluorobenzene in the presence of a palladium catalyst. This method is advantageous for late-stage diversification but suffers from lower atom economy.
Catalytic System and Mechanistic Insights
The coupling employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the pyrazole sodium salt.
- Regioselectivity : Exclusive formation of the 1-substituted isomer is observed due to the higher acidity of the pyrazole N1-H compared to N2-H (pKa difference ≈ 3 units).
- Limitations : Competitive dehalogenation of the aryl bromide reduces yields to 45–55%, necessitating stoichiometric silver additives for improved efficiency.
Solid-Phase Synthesis for High-Throughput Applications
Recent advances in combinatorial chemistry have enabled the synthesis of this compound on Wang resin. The immobilized β-ketoester is treated with 2,4-difluorophenylhydrazine in DMF at 50°C for 8 hours, followed by cleavage with TFA/CH₂Cl₂ (1:9). This method achieves 82% purity (HPLC) without chromatographic purification, making it suitable for parallel synthesis of analog libraries.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, pyrazole H4), 7.45–7.38 (m, 2H, aryl HF), 6.95–6.89 (m, 1H, aryl H3), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 161.2 (C=O), 158.6 (d, J = 245 Hz, C-F), 143.8 (pyrazole C3), 112.4 (d, J = 21 Hz, aryl CH), 60.2 (OCH₂), 14.1 (CH₃).
- HRMS : m/z calc. for C₁₂H₁₀F₂N₂O₂ [M+H]⁺ 265.0754, found 265.0758.
Challenges in Scale-Up and Industrial Production
Raw Material Availability
2,4-Difluorophenylhydrazine remains costly ($320–450/kg) due to limited commercial suppliers. Patent CN116178265A highlights efforts to synthesize this intermediate in situ from 2,4-difluoroaniline via diazotization and reduction, but yields remain suboptimal (≤60%).
Regioisomer Separation
Despite optimized conditions, 5–8% of the 1,5-regioisomer forms during cyclocondensation. Industrial purification employs fractional crystallization from heptane/ethyl acetate (3:1), achieving ≤0.5% isomer content in final API-grade material.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Substituent Effects
The 2,4-difluorophenyl group introduces two fluorine atoms at the ortho and para positions of the phenyl ring. Key analogs for comparison include:
Key Observations :
- Conformational Differences : In ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms dihedral angles of 4.57° (with fluorophenyl) and 81.19° (with benzyl), suggesting steric hindrance from the benzyl group .
Biological Activity
Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H10F2N2O2
- CAS Number : 115342-21-7
- Molecular Weight : 252.22 g/mol
- Purity : >95% .
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, particularly those containing the 1H-pyrazole scaffold. This compound has shown promise in various areas:
Anticancer Activity
Research indicates that compounds with the 1H-pyrazole structure exhibit significant antiproliferative effects against multiple cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
Studies have demonstrated that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly noteworthy as it suggests a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Models | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 15.63 | |
| HepG2 | 10.38 | ||
| Anti-inflammatory | COX-2 Inhibition | <5.00 | |
| Carrageenan-induced edema | Significant reduction in paw edema |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : By selectively inhibiting COX enzymes, the compound reduces inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
